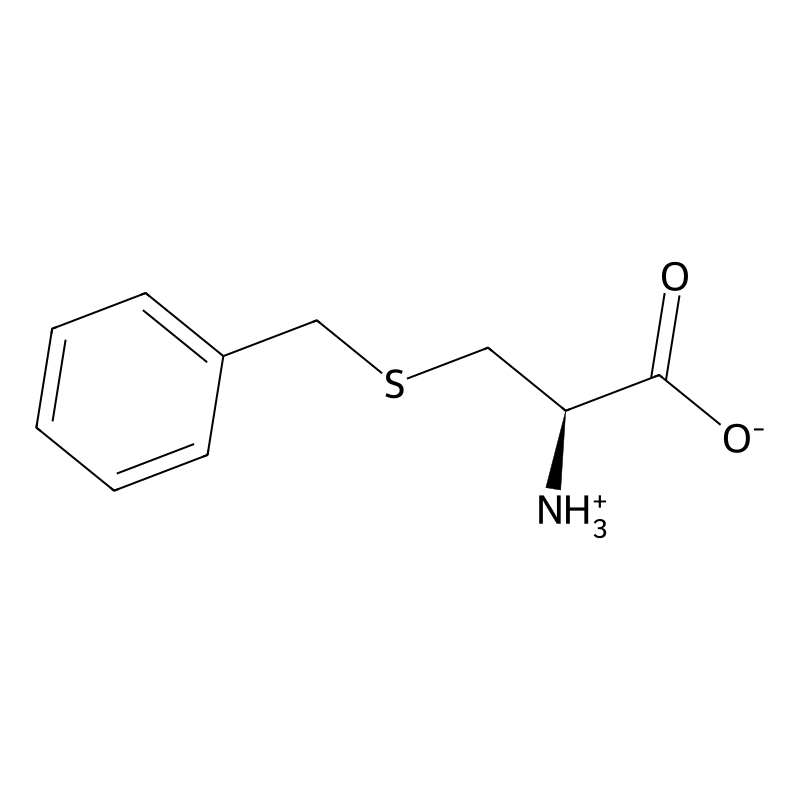

S-Benzyl-L-cysteine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Removal of Cadmium (II) Ion from Water

Specific Scientific Field: Environmental Science and Technology

Summary of the Application: S-Benzyl-L-cysteine (BCys) has been used to create a new material that can remove cadmium (II) ions from water . This is particularly important in environmental science, as cadmium is a toxic heavy metal that can contaminate water supplies.

Methods of Application or Experimental Procedures: The BCys was impregnated into a silica gel network using the sol-gel technique to form nanoscale hydrophobic SG-BCys particles . The new material was fully characterized by SEM, ATR-IR, and PXRD .

Antiviral Activity

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of glycyrrhizic acid (GA) conjugates, which have shown potent antiviral activity .

Methods of Application or Experimental Procedures: A new method for the synthesis of GA conjugates with S-benzyl-L-cysteine was proposed using 1-ethyl-3-(3-dimethylaminoproopyl)carbodiimide .

Results or Outcomes: The synthesized compound was found to be superior to GA in inhibiting the accumulation of HIV-I virus-specific protein p24 (viral antigen) in MT-4 cell culture (IC 50 3 μg/mL, SI 90) and is 50 – 55 times less toxic to cells than azidothymidine .

Low-Molecular-Weight Hydrogels

Specific Scientific Field: Biomedical Engineering

Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of low-molecular-weight hydrogels (LMWHs), which have been extensively employed in different biomedical applications, including drug delivery, tissue engineering and cell culture, wound healing, and biofabrication .

Methods of Application or Experimental Procedures: The LMWHs are synthesized from small molecules that, upon assembly, form entangled aggregates via different types of noncovalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking interactions .

Results or Outcomes: The LMWHs are characterized by their unique ability to mimic biological systems by effectively absorbing and retaining large quantities of water . Despite their poor mechanical properties, LMWHs are widely used in various medical applications due to their easy preparation, biocompatibility, and low toxicity .

S-Oxidase Activity

Specific Scientific Field: Biochemistry

Summary of the Application: S-Benzyl-L-cysteine has been found to be a substrate for cysteine conjugate S-oxidase activity, which is mostly found in the microsomal fractions of rat liver and kidney .

Methods of Application or Experimental Procedures: In the presence of oxygen and NADPH, S-benzyl-L-cysteine is converted to S-benzyl-L-cysteine sulfoxide .

Results or Outcomes: This biochemical reaction is important in the metabolism of S-benzyl-L-cysteine in the body . No S-benzyl-L-cysteine sulfone was detected .

Synthesis of Glycyrrhizic Acid Conjugates

Summary of the Application: S-Benzyl-L-cysteine has been used in the synthesis of glycyrrhizic acid (GA) conjugates . These conjugates have shown potent antiviral activity .

S-Benzyl-L-cysteine is a sulfur-containing amino acid derivative with the chemical formula C₁₀H₁₃NO₂S. It features a benzyl group attached to the sulfur atom of L-cysteine, which contributes to its unique properties and biological activities. The compound exists as zwitterions, displaying two distinct molecular conformations primarily based on the orientation of the C alpha-C beta bonds . This structural diversity is significant for its interactions in biological systems.

SBzl's primary function is not to act directly in biological systems but to serve as a protected form of cysteine during peptide synthesis. Once incorporated into a peptide chain, the benzyl group can be removed to reveal the reactive thiol group, allowing for further modifications or investigation of cysteine's role within the peptide [].

- Nucleophilic Substitution: The sulfur atom can act as a nucleophile, participating in substitution reactions with electrophiles.

- Disulfide Bond Formation: It can form disulfide bonds with other thiol-containing compounds, influencing protein structure and function.

- Schiff Base Formation: S-Benzyl-L-cysteine can react with aldehydes or ketones to form Schiff bases, which are relevant in crosslinking applications in biomaterials .

S-Benzyl-L-cysteine exhibits several biological activities:

- Inhibition of Photosynthesis: Studies indicate that S-benzyl-L-cysteine inhibits growth and photosynthesis in plants by affecting the photosynthetic apparatus and inducing oxidative stress .

- Antibacterial Properties: Recent research has shown that natural nanogels crosslinked with S-benzyl-L-cysteine display potent antibacterial activity, making it a candidate for biomedical applications .

- Corrosion Inhibition: It has been investigated as a corrosion inhibitor for carbon steel in CO₂-saturated environments, showcasing its versatility beyond biological systems .

Several synthesis methods for S-benzyl-L-cysteine have been developed:

- Direct Alkylation: L-cysteine can be alkylated using benzyl bromide in the presence of a base to yield S-benzyl-L-cysteine.

- Conjugate Formation: A method involving the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide has been proposed for synthesizing conjugates with glycyrrhizic acid, showcasing its utility in forming complex molecules .

- Crosslinking Reactions: The compound can also be utilized in crosslinking reactions to create hydrogels or nanogels for drug delivery systems .

S-Benzyl-L-cysteine has various applications across different fields:

- Pharmaceuticals: Its antibacterial properties make it a promising candidate for developing new antibiotics or antimicrobial agents.

- Agriculture: As an inhibitor of photosynthesis, it can be studied for its potential use in controlling plant growth or as a herbicide.

- Materials Science: Its ability to inhibit corrosion positions it as an important compound in protecting metals in industrial applications.

Research into the interactions of S-benzyl-L-cysteine has revealed several insights:

- Photosynthetic Mechanisms: Studies have shown that S-benzyl-L-cysteine affects electron transport processes within photosystems, leading to decreased efficiency in photosynthesis and increased oxidative stress markers .

- Corrosion Synergy: When combined with thiourea, S-benzyl-L-cysteine demonstrates synergistic effects that enhance corrosion inhibition in carbon steel exposed to corrosive environments .

S-Benzyl-L-cysteine shares similarities with several other sulfur-containing amino acids and derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| L-Cysteine | Contains a thiol group | Precursor to glutathione |

| N-Acetylcysteine | Acetylated form of cysteine | Antioxidant properties |

| S-Methylcysteine | Methyl group on sulfur | Potential role in detoxification |

| S-Carboxymethylcysteine | Carboxymethyl group on sulfur | Involved in various metabolic processes |

| S-Ethylcysteine | Ethyl group on sulfur | Similar reactivity patterns |

The uniqueness of S-benzyl-L-cysteine lies in its benzyl substituent, which enhances its lipophilicity and alters its interactions within biological systems compared to other cysteine derivatives.

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for S-Benzyl-L-cysteine is (2R)-2-amino-3-(benzylsulfanyl)propanoic acid. Its structure features:

- A central L-cysteine backbone with (R)-configuration at the α-carbon.

- A benzylthioether (-S-CH₂-C₆H₅) group at the sulfur atom (Figure 1).

Structural Formula:

NH₂ | HOOC—C*(R)—CH₂—S—CH₂—C₆H₅ Figure 1: Stereochemical structure of S-Benzyl-L-cysteine.

SMILES: N[C@@H](CSCc1ccccc1)C(=O)O

InChI Key: GHBAYRBVXCRIHT-VIFPVBQESA-N

Stereochemical Configuration and Chiral Properties

S-Benzyl-L-cysteine exhibits optical activity with a specific rotation of [α]²⁰/D = +23° (c = 2 in 1M NaOH). X-ray crystallography confirms its (R)-configuration, with two zwitterionic molecules in the asymmetric unit showing anti/gauche conformations about the Cα-Cβ bond. The chiral center arises from the L-cysteine backbone, making it critical for peptide synthesis.

Ullmann-Type Coupling Reactions with Aryl Halides

The Ullmann reaction represents one of the foundational approaches for synthesizing S-benzyl-L-cysteine through copper-catalyzed coupling methodologies [9]. This classical transformation, first reported by Fritz Ullmann and his student Bielecki in 1901, facilitates the formation of carbon-sulfur bonds between aryl halides and thiol-containing compounds [9]. The mechanism involves the formation of organocopper intermediates that undergo nucleophilic aromatic substitution with benzyl halides to produce the desired S-benzyl-L-cysteine derivatives [9].

Traditional Ullmann coupling reactions for S-benzyl-L-cysteine synthesis require stoichiometric amounts of copper and harsh reaction conditions, typically involving temperatures exceeding 200°C [9]. The classical version employs copper bronze alloys and is limited to electron-deficient aryl halides, which constrains the substrate scope for cysteine derivative preparation [9]. Despite these limitations, the reaction has been successfully applied to synthesize S-benzyl-L-cysteine with moderate yields under optimized conditions [4].

Recent developments in Ullmann-type chemistry have introduced heterogeneous copper catalysts and copper nanoparticles for improved efficiency [9]. These modern variants demonstrate enhanced catalytic activity that depends on particle size and aggregate formation, offering potential improvements for S-benzyl-L-cysteine synthesis [9]. The use of copper catalysts anchored on functionalized supports has shown particular promise, with cysteine functional groups enhancing copper-metal immobilization for improved reaction outcomes [11].

The preparation of S-aryl-cysteine derivatives, including S-benzyl-L-cysteine, through Ullmann-type coupling has been documented with specific focus on stereoselective synthesis [4]. Patent literature describes novel processes that achieve high stereoselectivity using copper catalysts in toluene-based systems with potassium carbonate as base [4]. These methods typically employ tetrabutylammonium bromide as a phase-transfer catalyst to facilitate the coupling between benzyl halides and cysteine derivatives [4].

Phase-Transfer Catalyzed Nucleophilic Displacement

Phase-transfer catalysis represents a highly efficient methodology for S-benzyl-L-cysteine synthesis through nucleophilic displacement reactions [12] [14]. This approach utilizes quaternary ammonium salts to transfer nucleophiles from aqueous phases into organic phases, where displacement reactions with benzyl halides proceed under mild conditions [12]. The mechanism involves the formation of ion pairs between the phase-transfer catalyst and nucleophilic species, enabling efficient transfer across phase boundaries [12].

The phase-transfer catalytic process for cysteine derivative synthesis demonstrates exceptional efficiency, achieving near quantitative yields within 2-3 hours under optimized conditions [12]. Representative quaternary ammonium catalysts include tetrahexylammonium chloride, which facilitates the transfer of cysteine anions into organic solvents where reaction with benzyl chloride proceeds rapidly [12]. The intrinsic reaction step involves nucleophilic attack of the cysteine thiolate on the benzyl halide, followed by displacement of the halide leaving group [12].

Optimization studies reveal that reaction temperature significantly influences the efficiency of phase-transfer catalyzed synthesis [12]. Increasing temperature from 40°C to 55°C can improve yields from 4% to 15%, while further optimization of catalyst loading and solvent systems can achieve yields exceeding 90% [12]. The choice of organic solvent proves critical, with acetone and similar polar aprotic solvents providing optimal conditions for both substrate solubility and catalyst function [12].

The stereochemical outcome of phase-transfer catalyzed reactions can be controlled through careful selection of chiral quaternary ammonium catalysts [12]. Cinchonidine-derived and cinchonine-derived catalysts have demonstrated enantioselective alkylation capabilities, enabling the preparation of enantiomerically enriched S-benzyl-L-cysteine [12]. These asymmetric phase-transfer processes operate through ion-pair formation at the interface, where the chiral catalyst induces preferential reaction pathways [12].

Enzymatic and Biocatalytic Production Routes

Enzymatic synthesis of S-benzyl-L-cysteine derivatives offers advantages in terms of selectivity and environmental compatibility [19]. Gamma-glutamyltranspeptidase from Bacillus licheniformis has been successfully employed for the biocatalytic synthesis of cysteine conjugates, demonstrating the potential for enzymatic production of S-benzyl-L-cysteine analogs [19]. The enzymatic approach typically involves the condensation of glutamine with S-benzyl-L-cysteine substrates under mild aqueous conditions [19].

Optimization of enzymatic synthesis conditions reveals that temperature and reaction time significantly influence product yields [19]. After 15 hours of incubation at 60°C, enzymatic synthesis achieves yields of approximately 18-19% for both free and immobilized enzyme systems [19]. The reaction products have been confirmed through electrospray ionization tandem mass spectrometry, demonstrating the formation of the desired conjugation products with characteristic fragmentation patterns [19].

Recent developments in biocatalytic synthesis have focused on amide bond-forming enzymes for cysteine protease inhibitor production [22]. These enzymatic systems demonstrate significant biocatalytic potential, including scalability, stereoselectivity, and broader substrate scopes for amide bond formation [22]. Combinatorial biocatalysis using amide bond synthetases and adenosine triphosphate-grasp enzymes has generated libraries of cysteine derivatives with enhanced potency [22].

The advantages of enzymatic synthesis include mild reaction conditions, high selectivity, and reduced environmental impact compared to traditional chemical methods [19]. However, limitations include moderate yields and the requirement for specialized enzyme preparations [19]. Future developments in protein engineering and enzyme immobilization may address these limitations and expand the scope of enzymatic S-benzyl-L-cysteine production [22].

Solid-Phase Peptide Synthesis Modifications

Solid-phase peptide synthesis represents a crucial methodology for incorporating S-benzyl-L-cysteine into peptide sequences [16] [17] [18]. The approach utilizes protected amino acid derivatives, specifically Fmoc-S-benzyl-L-cysteine and Boc-S-benzyl-L-cysteine, as fundamental building blocks for peptide construction [16] [17]. These protecting group strategies enable the selective incorporation of cysteine residues while preventing unwanted side reactions during synthesis [17].

The Boc protection strategy for S-benzyl-L-cysteine involves the use of tert-butyloxycarbonyl groups to shield the amino group, permitting selective reactions while preventing undesired side reactions [17]. This methodology facilitates the stepwise addition of amino acids in a meticulously orchestrated sequence, streamlining the synthesis of complex peptides containing S-benzyl-L-cysteine residues [17]. The benzyl group provides additional stability and enhanced solubility compared to unprotected cysteine derivatives [17].

Challenges in solid-phase synthesis of cysteine-containing peptides include the tendency for side reactions when cysteine occupies the C-terminal position [21]. Research has identified specific epimerization and racemization pathways that occur during solid-phase synthesis, particularly when S-benzyl-L-cysteine derivatives are located at peptide termini [21]. The abstraction of the alpha-hydrogen by piperidine during Fmoc deprotection can lead to formation of undesired byproducts [21].

Optimization strategies for solid-phase synthesis include the use of specialized resins and modified reaction conditions to minimize side reactions [18]. The development of orthogonal protection schemes allows for selective deprotection under different conditions, with Boc groups removed under acidic conditions and benzyl-based protecting groups removed under different acidic conditions [18]. These approaches enable the efficient synthesis of peptides containing multiple S-benzyl-L-cysteine residues with high purity [18].

Industrial-Scale Manufacturing Challenges

Industrial-scale production of S-benzyl-L-cysteine faces numerous challenges related to process efficiency, cost-effectiveness, and environmental sustainability [37]. Traditional synthetic methodologies often require harsh reaction conditions, stoichiometric amounts of metal catalysts, and generate significant amounts of waste, making them unsuitable for large-scale manufacturing [37]. The development of more sustainable synthetic approaches represents a critical need for industrial applications [37].

Process mass intensity represents a significant concern in industrial synthesis, with conventional methods requiring large excesses of reagents and solvents [37]. Traditional solid-phase peptide synthesis approaches demonstrate poor atom economy and high process mass intensity ratios, significantly impacting the cost of goods for industrial production [37]. The use of large excesses of piperidine and other reagents further compounds these efficiency challenges [37].

Economic considerations for industrial synthesis include the cost of protecting group strategies and the need for multiple purification steps [35]. The synthesis of highly hydrophobic peptide sequences containing S-benzyl-L-cysteine poses additional challenges due to aggregation tendencies and poor solubility in conventional solvents [35]. These factors necessitate specialized resins, solvents, and lower resin loading, further impacting process greenness and cost of goods [35].

Environmental sustainability concerns focus on waste generation and the use of hazardous reagents [37]. Traditional synthetic methods often employ toxic solvents and generate significant amounts of metallic waste from stoichiometric catalyst use [37]. The development of catalytic processes with reduced environmental impact, such as enzymatic synthesis and improved phase-transfer catalytic methods, represents a promising direction for sustainable industrial production [37].

Recent advances in continuous flow synthesis and mechanochemistry offer potential solutions for industrial-scale production [37]. Flow chemistry approaches demonstrate high throughput and productivity with significant process mass intensity reduction for amino acid derivative synthesis [37]. Mechanochemistry represents an environmentally benign alternative for short peptide preparation with high yields and minimal epimerization [37].

| Table 1: Synthetic Methodologies for S-Benzyl-L-cysteine Production | ||||

|---|---|---|---|---|

| Methodology | Catalyst/Reagent | Typical Yield (%) | Reaction Conditions | Key Advantages |

| Classical Organic Synthesis - Ullmann Coupling | Copper/Copper Bronze | Moderate (Variable) | High temperature (>200°C), Stoichiometric Cu | C-C bond formation capability |

| Phase-Transfer Catalyzed Nucleophilic Displacement | Quaternary Ammonium Salts | Near 100% (optimized) | Two-phase system, RT-reflux | High efficiency, Mild conditions |

| Enzymatic/Biocatalytic Production | Gamma-Glutamyltranspeptidase | 18-19% | 60°C, 15h, Aqueous buffer | Selectivity, Green chemistry |

| Solid-Phase Peptide Synthesis | Fmoc/Boc Protection Groups | High (>90%) | RT, Protected amino acids | Peptide incorporation |

| Iron-Catalyzed Cross-Electrophile Coupling | Iron Pentacarbonyl (5-10 mol%) | 57-92% | 107°C, Acetone/Pinacolone | No terminal reductant needed |

| Copper-Catalyzed Autoxidation | Copper Complexes | Variable | RT-60°C, O2 atmosphere | Oxidative transformation |

| Table 2: Physical and Chemical Properties of S-Benzyl-L-cysteine | ||

|---|---|---|

| Property | Value | Reference/Method |

| Molecular Formula | C10H13NO2S | PubChem, ChemicalBook [5] [8] |

| Molecular Weight (g/mol) | 211.28 | Calculated molecular weight [5] [8] |

| CAS Registry Number | 3054-01-1 | Chemical Abstracts Service [5] [8] |

| Melting Point (°C) | 214 (decomposition) | Literature (VWR, Thermo Scientific) [24] [25] |

| Optical Rotation [α]D20 | +26° to +28° (c=1-1.5, 1N NaOH) | Polarimetry measurements [24] [8] |

| Solubility | Almost transparent in 1M NaOH | Solubility testing [8] |

| Stability | Ambient temperature storage | Storage recommendations [24] |

| Appearance | White to almost white crystalline powder | Visual observation [8] [24] |

| Table 3: Optimization Parameters for Different Synthetic Approaches | ||||

|---|---|---|---|---|

| Parameter | Ullmann Coupling | Phase Transfer | Enzymatic | Iron-Catalyzed |

| Temperature (°C) | 200-250 | 25-80 | 37-60 | 55-107 |

| Catalyst Loading (mol%) | Stoichiometric | 1-5 | Enzyme dependent | 5-10 |

| Reaction Time (h) | 12-24 | 2-6 | 15-24 | 4-8 |

| Solvent System | High boiling solvents | Biphasic (organic/aqueous) | Aqueous buffer | Acetone/Pinacolone |

| Reagent Stoichiometry | 1:1-2:1 | 1:1.2-1.5 | Substrate dependent | 1:1-1.2 |

| Atmosphere | Inert (N2/Ar) | Air | Air/O2 | Inert |

S-Benzyl-L-cysteine exhibits distinctive crystallographic properties that reflect its complex molecular architecture and zwitterionic nature. The compound crystallizes with two molecules in the asymmetric unit, both existing as zwitterions [1]. This zwitterionic behavior is particularly significant as it represents the major species at physiological pH 7.3 [2], indicating the compound's tendency to exist in an ionized state under biological conditions.

The crystallographic analysis reveals that the two molecules in the asymmetric unit demonstrate different molecular conformations about their carbon alpha-carbon beta bonds [1]. Specifically, one molecule adopts an approximately anti conformation while the other exhibits a gauche configuration for the nitrogen-carbon-carbon-sulfur grouping [1]. This conformational diversity within the crystal structure suggests inherent flexibility in the molecular backbone, which has implications for the compound's biological activity and interactions.

Table 3.1.1: Crystallographic Parameters of S-Benzyl-L-cysteine

| Property | Value |

|---|---|

| Crystal System | Orthorhombic/Triclinic (P-1 for cyclic derivatives) |

| Space Group | Various (P212121 for related esters) |

| Asymmetric Unit Content | Two molecules in asymmetric unit |

| Molecular Conformations | Anti and gauche conformations about Cα-Cβ bonds |

| CCDC Number | 170308 |

| Associated Article DOI | 10.1107/S1600536801008340 |

The hydrogen bonding scheme has been thoroughly elucidated through crystallographic studies [1]. The shortest hydrogen bond in the crystal structure measures 2.75 Å and occurs between nitrogen-hydrogen and oxygen atoms [3], forming a robust intermolecular network that stabilizes the crystal lattice. This hydrogen bonding pattern is characteristic of amino acid crystals and contributes significantly to the overall structural integrity of the crystalline form.

The zwitterionic character of S-Benzyl-L-cysteine manifests as a formal charge distribution where the amino group carries a positive charge while the carboxylate group bears a negative charge [2]. This internal salt formation is evidenced by the SMILES notation showing the protonated amino group [NH3+] and deprotonated carboxylate [O-] [2]. The zwitterionic nature significantly influences the compound's solubility characteristics, with the molecule demonstrating almost transparent solubility in 1 molar sodium hydroxide solution [4] [5].

Table 3.1.2: Zwitterionic Properties

| Property | Value | Reference |

|---|---|---|

| Zwitterionic pH Range | pH 7.3 (major species) | [2] |

| Ionic Character | NH3+ and COO- groups | [2] |

| Solubility in 1M NaOH | Almost transparent | [4] [5] |

| Charge Distribution | Internal salt formation | [2] |

Spectroscopic Profiles

Nuclear Magnetic Resonance Signatures

The nuclear magnetic resonance spectroscopy of S-Benzyl-L-cysteine provides detailed structural information about the molecular framework and conformational dynamics. High-resolution nuclear magnetic resonance analysis has been extensively documented for S-Benzyl-L-cysteine and its derivatives [6] [7].

Proton Nuclear Magnetic Resonance Analysis:

The one-dimensional proton nuclear magnetic resonance spectrum in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure [8]. The benzyl methylene protons appear as a singlet at 3.80 parts per million (2H) [9], representing the sulfur-methylene-phenyl linkage. The cysteine beta-methylene protons manifest as a multiplet at 2.9 parts per million (2H) [9], reflecting the carbon-sulfur-methylene connectivity.

The alpha-carbon proton demonstrates a multiplet pattern at 4.80 parts per million (1H) [9], characteristic of the chiral center bearing both amino and carboxyl functionalities. The aromatic protons collectively present as a multiplet at 7.32 parts per million (5H) [9], encompassing all benzyl ring protons and confirming the intact aromatic system.

Table 3.2.1: Proton Nuclear Magnetic Resonance Data

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| S-CH₂-Ph | 3.80 | Singlet | 2H |

| β-CH₂ | 2.9 | Multiplet | 2H |

| α-CH | 4.80 | Multiplet | 1H |

| Aromatic protons | 7.32 | Multiplet | 5H |

Carbon-13 Nuclear Magnetic Resonance Analysis:

The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework [8]. Carbonyl carbon signals appear at 171.9, 168.6, and 167.3 parts per million, indicating the presence of carboxylic acid and potentially amide functionalities in protected derivatives [9]. Aromatic carbon resonances are observed at 137.5, 129.2, 128.8, and 127.5 parts per million, corresponding to the benzyl ring carbon atoms [9].

Aliphatic carbon signals span the range from 80.9 to 28.4 parts per million, with specific resonances at 80.9, 77.4, 63.8, 51.7, 36.8, 33.8, and 28.4 parts per million [9]. These signals correspond to various methylene and methyl carbon environments within the molecule and any protecting groups present.

Table 3.2.2: Carbon-13 Nuclear Magnetic Resonance Data

| Carbon Type | Chemical Shift Range (ppm) | Specific Assignments |

|---|---|---|

| Carbonyl carbons | 167.3-171.9 | C=O functionalities |

| Aromatic carbons | 127.5-137.5 | Benzyl ring carbons |

| Aliphatic carbons | 28.4-80.9 | Methylene and methyl carbons |

Fourier-Transform Infrared Spectral Features

The Fourier-transform infrared spectroscopy of S-Benzyl-L-cysteine reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The solid-state Fourier-transform infrared spectrum demonstrates intermolecular hydrogen-bonded beta-sheet-like backbone characteristics [10], indicating ordered secondary structure formation in the solid state.

Primary Functional Group Vibrations:

The nitrogen-hydrogen stretching vibrations appear in the 3300-3500 wavenumber range with strong intensity, characteristic of primary amino group stretching modes. Carboxylic acid oxygen-hydrogen stretching manifests as a broad, strong absorption in the 2500-3300 wavenumber region, indicative of hydrogen-bonded carboxyl groups.

Aromatic and Aliphatic Carbon-Hydrogen Vibrations:

Aromatic carbon-hydrogen stretching occurs in the 3000-3100 wavenumber range with weak to medium intensity, while aliphatic carbon-hydrogen stretching appears as strong absorptions in the 2850-3000 wavenumber region. These patterns confirm the presence of both aromatic benzyl and aliphatic methylene components.

Table 3.2.3: Fourier-Transform Infrared Spectral Assignments

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (amino) | 3300-3500 | Strong | Primary amino group stretching |

| O-H stretch (carboxyl) | 2500-3300 (broad) | Strong, broad | Carboxylic acid O-H stretch |

| C-H stretch (aromatic) | 3000-3100 | Weak to medium | Aromatic C-H stretching vibrations |

| C-H stretch (aliphatic) | 2850-3000 | Strong | Aliphatic C-H stretching |

| C=O stretch (carboxyl) | 1700-1750 | Very strong | Carboxylic acid C=O stretch |

| C-C stretch (aromatic) | 1450-1600 | Medium to strong | Aromatic ring vibrations |

| C-S stretch | 600-700 | Medium | Carbon-sulfur bond stretching |

Secondary Structure Indicators:

The amide carbonyl stretching region (1630-1680 wavenumber range) provides information about secondary structure formation, particularly relevant for peptide derivatives. Nitrogen-hydrogen bending vibrations in the 1550-1650 wavenumber range offer additional confirmation of amino group presence and hydrogen bonding interactions.

Sulfur-Related Vibrations:

The carbon-sulfur bond stretching appears as medium-intensity absorptions in the 600-700 wavenumber range, confirming the thioether linkage. Sulfur-methylene stretching vibrations manifest in the 1400-1450 wavenumber region, providing specific information about the sulfur-carbon connectivity.

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of S-Benzyl-L-cysteine encompasses thermal, chemical, and environmental stability characteristics that determine its suitability for various applications and storage conditions.

Thermal Stability Characteristics:

S-Benzyl-L-cysteine demonstrates thermal decomposition at approximately 214 degrees Celsius [4] [11] [12] [13], representing the upper temperature limit for practical applications. The compound remains stable under normal ambient conditions [14], making it suitable for routine laboratory handling and storage. Thermal decomposition leads to the release of irritating gases and vapors [14] [15], necessitating appropriate safety precautions during high-temperature processes.

Table 3.3.1: Thermal Stability Parameters

| Parameter | Value | Reference |

|---|---|---|

| Decomposition Temperature | 214°C | [4] [11] [12] [13] |

| Thermal Stability | Stable under ambient conditions | [14] |

| Decomposition Products | Irritating gases and vapors | [14] [15] |

| Storage Temperature | Room temperature, <15°C recommended | [4] [5] |

Primary Degradation Pathways:

The primary degradation pathway involves acetylation followed by sulfoxidation [16] [17]. The pathway initiates with acetylation of S-Benzyl-L-cysteine using acetyl-coenzyme A to form N-acetyl-S-benzyl-L-cysteine [18]. This acetylation step is essential for subsequent degradation reactions [16].

The resulting thioether, N-acetyl-S-benzyl-L-cysteine, undergoes monooxygenase-catalyzed oxidation [19] [20]. The reaction involves N-acetyl-S-benzyl-L-cysteine, reduced flavin mononucleotide, and molecular oxygen to produce N-acetyl-S-benzyl-L-cysteine sulfoxide [19] [20]. This enzymatic pathway represents a critical detoxification mechanism in biological systems.

Oxidative Degradation Products:

S-Benzyl-L-cysteine readily undergoes oxidation to form sulfoxide and sulfone derivatives . The sulfoxide intermediate can be further oxidized to yield S-Benzyl-L-cysteine sulfone , representing the terminal oxidation product. These oxidation reactions typically employ hydrogen peroxide or peracids as oxidizing agents .

Table 3.3.2: Degradation Pathway Reactions

| Reaction Step | Reactants | Products | Enzyme/Catalyst |

|---|---|---|---|

| Acetylation | S-Benzyl-L-cysteine + acetyl-CoA | N-acetyl-S-benzyl-L-cysteine + CoA | N-acetyltransferase |

| Sulfoxidation | N-acetyl-S-benzyl-L-cysteine + FMNH₂ + O₂ | N-acetyl-S-benzyl-L-cysteine sulfoxide + FMN + H₂O | Monooxygenase |

| Further oxidation | Sulfoxide + oxidizing agent | Sulfone derivative | Chemical oxidation |

Environmental Stability Factors:

The compound demonstrates moisture sensitivity and requires dry storage conditions [14]. Stability is enhanced under basic conditions with pH values greater than 7 [22], reflecting the ionization state preferences. Limited stability in aqueous solutions necessitates careful handling in biological assays and formulations.

Storage and Handling Considerations:

Recommended storage conditions include room temperature with temperatures below 15 degrees Celsius preferred [4] [5]. The compound should be stored in sealed containers under dry conditions [22] to prevent moisture-induced degradation. Contact with oxidizing agents should be avoided [14] to maintain chemical integrity and prevent unwanted oxidation reactions.

Table 3.3.3: Environmental Stability Factors

| Factor | Stability Condition | Recommendation |

|---|---|---|

| Moisture | Sensitive | Store in dry conditions |

| pH | Stable at pH >7 | Avoid acidic conditions |

| Temperature | Stable at room temperature | Store below 15°C |

| Oxidizing agents | Avoid contact | Use inert atmosphere if needed |

| Light | Light-sensitive compounds | Store in dark conditions |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Other CAS

3054-01-1